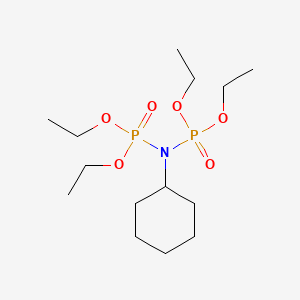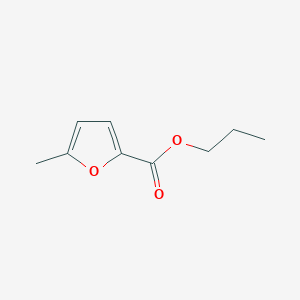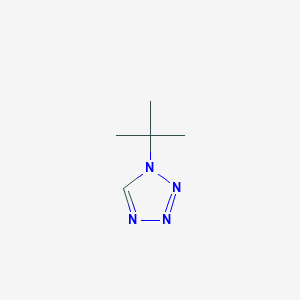![molecular formula C17H15NO2 B14313795 2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one CAS No. 113425-43-7](/img/structure/B14313795.png)
2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one is a heterocyclic compound that features a fused pyrano and carbazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole core, followed by the formation of the pyrano ring through cyclization reactions. Specific reagents and catalysts, such as Lewis acids, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the pyrano moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[2,3-f]chromene-4,8-dione: This compound shares a similar pyrano ring system but differs in its overall structure and properties.
3,4-Dihydropyran: While structurally simpler, this compound is used in similar types of chemical reactions and applications.
Uniqueness
2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific molecular interactions and stability .
Propriétés
Numéro CAS |
113425-43-7 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
2,2-dimethyl-3,10-dihydropyrano[2,3-b]carbazol-4-one |
InChI |
InChI=1S/C17H15NO2/c1-17(2)9-15(19)12-7-11-10-5-3-4-6-13(10)18-14(11)8-16(12)20-17/h3-8,18H,9H2,1-2H3 |
Clé InChI |
RNPBIIYWKJXPKI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2=C(O1)C=C3C(=C2)C4=CC=CC=C4N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)



![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)

![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)





![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)
